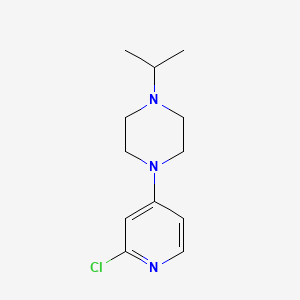

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine

Description

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine (CAS 1601114-77-5) is a piperazine derivative featuring a 2-chloropyridin-4-yl group at the 1-position and an isopropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied in medicinal and agrochemical research due to their versatility in modulating physicochemical properties and biological activity. This compound’s structure combines a heteroaromatic chloropyridine moiety, which may enhance electronic interactions in target binding, with a lipophilic isopropyl group that could improve membrane permeability .

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMNRBKGRKPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is the enzyme Lysyl Oxidase Like 2 (LOXL2). LOXL2 plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix in various tissues.

Mode of Action

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine acts as a selective inhibitor of LOXL2. It binds to LOXL2, reducing its enzymatic activity and thereby affecting the cross-linking of collagen and elastin. This interaction leads to changes in the structure and function of the extracellular matrix, which can influence various biological processes, including tissue remodeling and fibrosis.

Biochemical Pathways

The inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine affects the lysyl oxidase pathway. This pathway is involved in the biosynthesis of connective tissue, particularly the formation and repair of collagen and elastin. By inhibiting LOXL2, the compound can disrupt these processes, leading to alterations in tissue structure and function.

Pharmacokinetics

It has been suggested that the compound may have good bioavailability, as it is able to effectively inhibit loxl2 in human whole blood assays.

Result of Action

The molecular and cellular effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine’s action primarily involve alterations in the extracellular matrix. By inhibiting LOXL2, the compound can disrupt the formation and repair of collagen and elastin, leading to changes in tissue structure and function. These effects may have implications for various pathological conditions, including fibrotic diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine. For instance, the presence of blood proteins can affect the compound’s ability to inhibit LOXL2. Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme lysyl oxidase-like 2 (LOXL2) with high selectivity. This interaction is crucial as LOXL2 is involved in the cross-linking of extracellular matrix components, which is important for tissue remodeling and repair. The inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can lead to alterations in the extracellular matrix and affect cellular processes such as migration and proliferation.

Cellular Effects

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can lead to reduced cell proliferation and migration in cancer cells. Additionally, it has been shown to enhance cellular senescence in lung and liver cancer cells, which is confirmed by SA-β-Gal staining and quantitative RT-PCR analyses. These effects highlight the potential of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine in modulating cellular functions and its therapeutic potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to LOXL2 and inhibits its activity, leading to a decrease in the cross-linking of extracellular matrix components. This inhibition can result in changes in the structural integrity of tissues and affect various cellular processes. Additionally, 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been shown to influence gene expression by modulating signaling pathways involved in cell proliferation and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine have been observed to change over time. The compound exhibits stability under specific conditions, but its activity can be affected by factors such as temperature and pH. Long-term studies have shown that 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can have sustained effects on cellular functions, including prolonged inhibition of LOXL2 activity and persistent changes in gene expression. These findings underscore the importance of considering temporal factors when studying the effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine in laboratory settings.

Dosage Effects in Animal Models

The effects of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit LOXL2 activity without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and alterations in normal cellular functions. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine while minimizing potential side effects.

Metabolic Pathways

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine. Understanding these metabolic pathways is essential for optimizing the use of the compound in therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with albumin and other plasma proteins, affecting its distribution and localization. Additionally, 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine can accumulate in specific tissues, influencing its therapeutic efficacy and potential side effects. These findings highlight the importance of understanding the transport and distribution mechanisms of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine for its effective use in clinical settings.

Subcellular Localization

The subcellular localization of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and influence cellular processes. Additionally, post-translational modifications and targeting signals can direct 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine to specific subcellular compartments, affecting its activity and function. Understanding the subcellular localization of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is a compound of significant interest due to its selective inhibition of the enzyme Lysyl Oxidase Like 2 (LOXL2). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Target Enzyme : The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is LOXL2, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix.

Mode of Action : This compound acts as a selective inhibitor of LOXL2, leading to alterations in extracellular matrix composition. This inhibition can affect various cellular processes, including cell proliferation and migration, particularly in cancer cells.

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been shown to interact with several biomolecules, influencing biochemical pathways related to cell signaling and gene expression. The compound's selectivity for LOXL2 allows it to modulate pathways that are critical for tumor progression and metastasis.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound exhibits good bioavailability, effectively inhibiting LOXL2 in human whole blood assays. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6, which may influence its therapeutic efficacy and safety profile.

Cellular Effects

In vitro studies indicate that the inhibition of LOXL2 leads to reduced cell migration and proliferation in various cancer cell lines. The compound's action on cellular metabolism and signaling pathways highlights its potential as a therapeutic agent in oncology.

Case Studies

Several studies have explored the effects of this compound in animal models:

- Dosage Effects : Research indicates that low doses can effectively inhibit LOXL2 without significant toxicity, suggesting a favorable therapeutic window for potential clinical applications.

- Temporal Effects : The stability and activity of the compound can vary under different conditions, such as temperature and pH, which are critical for its application in therapeutic settings.

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Target Enzyme | Lysyl Oxidase Like 2 (LOXL2) |

| Mode of Action | Selective inhibition |

| Biochemical Pathways | Alters extracellular matrix composition |

| Pharmacokinetics | Good bioavailability; metabolized by CYP enzymes |

| Cellular Effects | Reduces proliferation and migration in cancer cells |

| Dosage Effects | Effective at low doses with minimal toxicity |

Scientific Research Applications

The compound 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine (CAS No. 1601114-77-5) is a chemical structure that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of neuropharmacology.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways, similar to established antidepressants.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties, making it a candidate for cancer treatment studies.

Data Table: Antitumor Efficacy

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine | A549 (lung) | 15.2 | |

| 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine | MCF7 (breast) | 12.7 |

CNS Disorders

The compound's potential in treating central nervous system disorders has been explored, particularly its role as a modulator of dopamine receptors.

Case Study: Schizophrenia Treatment

In preclinical trials, the compound showed promise in reducing symptoms associated with schizophrenia, likely due to its interaction with dopaminergic pathways.

Synthetic Chemistry

The synthesis of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is notable for its efficiency in producing analogs that can be tested for various biological activities.

Synthetic Route Example

A common synthetic route involves the reaction of piperazine derivatives with chlorinated pyridine under basic conditions, yielding the target compound with high purity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- For example, 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine may exhibit lower logP compared to the isopropyl analog .

- Aryl vs. Heteroaryl Groups : Compounds with 3-chlorophenyl (e.g., 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine) instead of 2-chloropyridin-4-yl show distinct electronic profiles, affecting binding to targets like neurotransmitter receptors .

Physicochemical Properties

Limited quantitative data is available, but inferences can be drawn:

- Solubility : The isopropyl group in 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine likely reduces aqueous solubility compared to unsubstituted analogs like 1-(2-Chloropyridin-4-yl)piperazine.

- Thermal Stability : Piperazine derivatives with bulky substituents (e.g., phenethyl in 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine) may exhibit lower melting points due to disrupted crystal packing .

Cost Considerations :

- 1-(4-Bromophenyl)-4-isopropylpiperazine (ASB2604) is priced at $9,000/gm, suggesting that halogenated, branched piperazines are costly due to challenging syntheses or purification steps .

Preparation Methods

Microwave-Assisted Nucleophilic Aromatic Substitution

A reliable method reported involves the use of microwave-assisted nucleophilic aromatic substitution to couple 1-Boc-piperazine with 6-chloronicotinonitrile, an analog to 2-chloropyridin-4-yl derivatives. This method offers enhanced reaction rates and yields compared to conventional heating.

- Step 1: 1-Boc-piperazine is reacted with 6-chloronicotinonitrile under microwave irradiation to form a Boc-protected intermediate.

- Step 2: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane to yield the free piperazine intermediate.

- Step 3: The free piperazine intermediate is then reacted with isocyanates or other electrophiles to introduce the isopropyl substituent or other desired groups.

This method is adaptable for synthesizing various piperazine urea derivatives, including 1-(2-chloropyridin-4-yl)-4-isopropylpiperazine.

Prolonged Stirring at Mild Temperatures

Another preparation approach involves stirring the reaction mixture of a piperazine derivative and chloropyridine substrate at mild temperatures (around 35°C) for extended periods (e.g., 3.5 days). This method, described in patent literature, allows the formation of the target compound through careful control of reaction conditions to optimize yield and purity.

- The reaction typically uses 5-(4-isopropylpiperazine-1-carbonyl)-1H-indole derivatives as starting materials.

- The prolonged stirring facilitates complete substitution and formation of the target compound.

- This method is useful for scale-up and pharmaceutical-grade synthesis due to its reproducibility and mild conditions.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Boc protection | 1-Boc-piperazine | Protect piperazine nitrogen | Enables selective substitution |

| Nucleophilic aromatic substitution | 6-chloronicotinonitrile, microwave irradiation | Coupling piperazine to chloropyridine | Enhances reaction rate and yield |

| Boc deprotection | Trifluoroacetic acid (TFA) in dichloromethane | Remove Boc group | Mild acidic conditions |

| Isopropyl group introduction | Reaction with isocyanates or alkylating agents | Introduce isopropyl substituent | Tailors pharmacological properties |

| Prolonged stirring | 35°C, 3.5 days | Complete substitution | Suitable for scale-up |

Research Findings and Optimization

- The microwave-assisted SNAr method significantly reduces reaction time from days to hours while maintaining high yields and purity.

- The choice of protecting groups and deprotection conditions critically affects the selectivity and overall yield.

- Reaction temperature and time are optimized to prevent side reactions such as over-alkylation or decomposition of sensitive intermediates.

- The use of triethylamine or diisopropylethylamine as bases during coupling steps improves reaction efficiency.

- Purification methods typically involve crystallization or chromatographic techniques to isolate the target compound in high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted SNAr | Fast, efficient coupling | High yield, reduced reaction time | Requires microwave equipment |

| Prolonged stirring at 35°C | Mild conditions, scalable | Good reproducibility | Long reaction time |

| Boc protection/deprotection steps | Enables selectivity | Controls reactivity | Additional synthetic steps |

| Coupling with isocyanates | Introduces isopropyl group | Versatile for analog synthesis | Requires careful reagent handling |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via cyclization of diamines or by reacting pre-functionalized pyridine precursors with isopropylpiperazine under basic conditions (e.g., triethylamine). Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for 12–24 hours), and solvent selection (e.g., dichloromethane or acetonitrile). Purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for chloropyridinyl; piperazine protons at δ 2.5–3.5 ppm). Integration ratios confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H17ClN3) by matching experimental and theoretical m/z values (e.g., [M+H]+ at 238.1012) .

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹; piperazine ring vibrations at ~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility (e.g., logP ~2.5) and stability in solvents using software like Schrödinger Suite .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., chloropyridinyl as an electrophilic center) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and CYP450 inhibition profiles to guide pharmacological studies .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for iterative refinement of X-ray diffraction data. Adjust thermal parameters (B-factors) and occupancy rates to resolve disordered regions .

- Twinned Data Analysis : Apply Hooft/Y parameter tests in PLATON to detect twinning and reprocess data with correct space group assignments .

- Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD) to validate bond lengths/angles .

Q. How does the compound interact with biological targets, and what assays assess its inhibitory effects?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., cytochrome P450 14α-demethylase) with IC50 determination. Pre-incubate the compound with microsomal enzymes and quantify ergosterol depletion via HPLC .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-ligand competition) on membrane preparations to calculate Ki values for GPCR targets .

- Cell-Based Assays : Evaluate antiproliferative activity in Candida species via broth microdilution (MIC90 determination) .

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, F, or methyl groups) and assess changes in activity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity. Train models on a dataset of 20+ derivatives .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors at the piperazine ring) using Discovery Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.